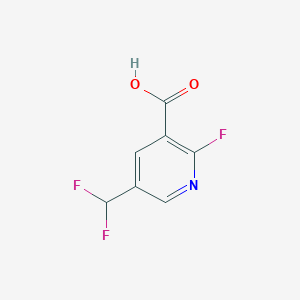
5-(Difluoromethyl)-2-fluoronicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)-2-fluoronicotinic acid is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in medicinal chemistry, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of nicotinic acid derivatives using difluorocarbene reagents under specific reaction conditions . This process can be achieved through various catalytic and non-catalytic methods, including metal-catalyzed cross-coupling reactions and radical chemistry .
Industrial Production Methods
Industrial production of 5-(Difluoromethyl)-2-fluoronicotinic acid often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow processes and advanced purification techniques to meet the stringent requirements of pharmaceutical and agrochemical industries .
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethyl)-2-fluoronicotinic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include various fluorinated derivatives that retain the core structure of this compound. These derivatives often exhibit enhanced chemical and biological properties .
Aplicaciones Científicas De Investigación
5-(Difluoromethyl)-2-fluoronicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It serves as a precursor for the development of novel pharmaceuticals with improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethyl)-2-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to modulation of their activity. The compound can inhibit or activate various biological pathways, depending on its structure and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Difluoromethyl)-2-fluoropyridine
- 5-(Difluoromethyl)-2-fluorobenzoic acid
- 5-(Difluoromethyl)-2-fluoropyrimidine
Uniqueness
Compared to similar compounds, 5-(Difluoromethyl)-2-fluoronicotinic acid stands out due to its unique combination of difluoromethyl and fluorine groups on a nicotinic acid scaffold. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H4F3NO2 |
|---|---|
Peso molecular |
191.11 g/mol |
Nombre IUPAC |
5-(difluoromethyl)-2-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4F3NO2/c8-5(9)3-1-4(7(12)13)6(10)11-2-3/h1-2,5H,(H,12,13) |
Clave InChI |
CSMNRJHVFOOEGT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C(=O)O)F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


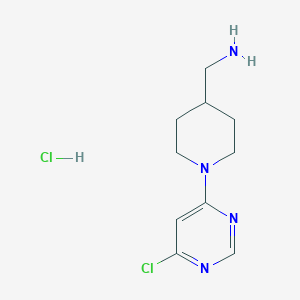
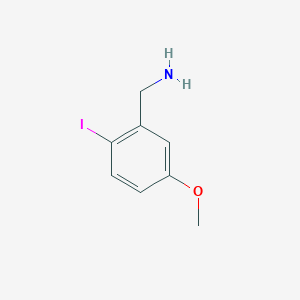

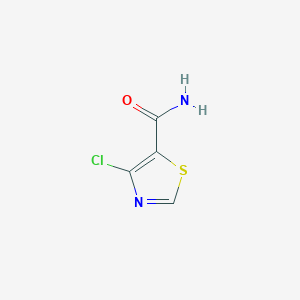
![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B15224284.png)

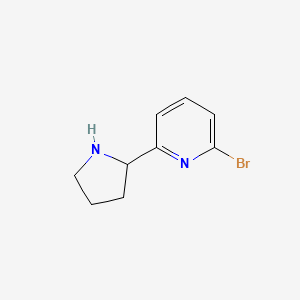
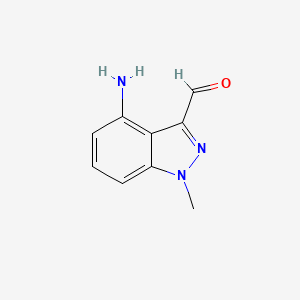
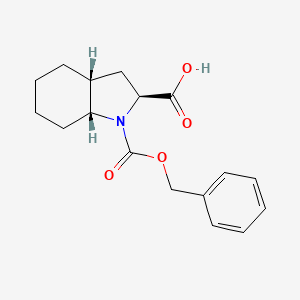
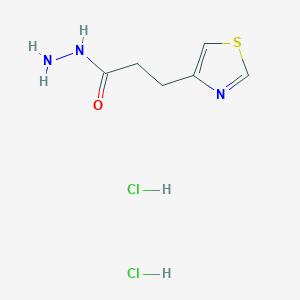

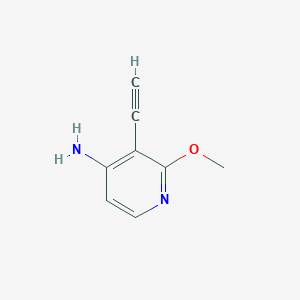
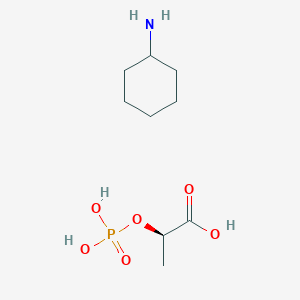
![(6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol](/img/structure/B15224319.png)
